5-(4-t-Butylphenyl)picolinic acid 5-(4-t-Butylphenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1226273-30-8
VCID: VC2938247
InChI: InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

5-(4-t-Butylphenyl)picolinic acid

CAS No.: 1226273-30-8

Cat. No.: VC2938247

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

5-(4-t-Butylphenyl)picolinic acid - 1226273-30-8

Specification

CAS No. 1226273-30-8
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19)
Standard InChI Key BJFLUGXFKLHZGT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O

Introduction

Chemical Properties and Structure

5-(4-t-Butylphenyl)picolinic acid is characterized by a picolinic acid core with a 4-tert-butylphenyl substituent at the 5-position. This molecular arrangement confers specific chemical and biological properties that distinguish it from other picolinic acid derivatives.

Basic Chemical Information

PropertyDescription
IUPAC Name5-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Common Name5-(4-t-Butylphenyl)picolinic acid
CAS Number1226273-30-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19)
InChI KeyBJFLUGXFKLHZGT-UHFFFAOYSA-N

Physical and Chemical Properties

The physical properties of 5-(4-t-Butylphenyl)picolinic acid include:

  • Physical State: Typically available as a solid

  • Solubility: Limited water solubility, better solubility in organic solvents

  • Storage Conditions: Recommended storage in cool, dry places for long-term stability

The compound contains both a carboxylic acid group and a pyridyl nitrogen, making it capable of acting as both a hydrogen bond donor and acceptor. The tert-butyl group on the phenyl ring increases the lipophilicity of the molecule, which may impact its biological membrane permeability.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 5-(4-t-Butylphenyl)picolinic acid and structurally related compounds. The most common approaches utilize transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling Approach

The compound is typically synthesized via the Suzuki coupling reaction followed by an ester hydrolysis reaction. This starts with methyl 5-bromopicolinate as the key starting material . The general synthetic route involves:

  • Cross-coupling of methyl 5-bromopicolinate with 4-tert-butylphenylboronic acid using a palladium catalyst

  • Hydrolysis of the resulting methyl ester to yield the target carboxylic acid

This synthetic approach is advantageous due to its relatively mild conditions and compatibility with various functional groups.

Biological Activities and Research Applications

Activity Against Naegleria fowleri

Picolinic acid derivatives structurally related to 5-(4-t-Butylphenyl)picolinic acid have been investigated for their activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), a rare but highly lethal brain infection .

In a medicinal chemistry study focusing on benzylamine inhibitors of N. fowleri, researchers modified the picolinic acid core and various substituents. Compounds maintaining the picolinic acid structure showed varying degrees of activity:

CompoundCore ModificationN. fowleri EC50 (μM)Cytotoxicity at 20 μM (%)
3Picolinic acid, R1=H3.0 ± 0.789-91% viability
2Picolinic acid, R1=Cl6.0 ± 0.353-57% viability
10Picolinic acid, R1=F5-1073-75% viability
28Picolinic acid with methoxy group0.92>95% viability

The study revealed that the picolinic acid core was critical for activity, as "pyrimidine, thiazole, and nicotinic acid all afforded N. fowleri EC50 values >10 μM" .

Activity Against Staphylococcus haemolyticus

A closely related derivative, 5-(4-butylphenyl) picolinic acid (designated as qy17), has been studied for its inhibitory effects against Staphylococcus haemolyticus. Research indicated that this compound can disrupt biofilm formation and stress response via altered gene expression .

The researchers noted that compared to another structural analog (qy20, which is identical to 5-(4-t-Butylphenyl)picolinic acid), qy17 "had a better antibacterial effect against Enterococcus faecium" and "had better solubility and was more stable... in a minimal inhibitory concentration (MIC) test and time-growth curve assay" .

Structure-Activity Relationships

Studies on related picolinic acid derivatives have revealed several key structure-activity relationships:

  • The position of the nitrogen atom in the pyridine ring is critical for biological activity

  • The carboxylic acid group is essential, as modifications to this moiety significantly reduce activity

  • The tert-butylphenyl group plays an important role in activity and physicochemical properties

  • Substituents on the picolinic acid core can be used to tune pharmacological and ADME parameters

SupplierCatalog NumberPurityPackage Size
AKSciZ862795%Various
Toronto Research ChemicalsB809428Research grade100mg
Sigma-AldrichCOM448685300Research gradeVarious
BOC SciencesBB000560Research gradeVarious

For optimal storage, vendors recommend keeping the compound in a cool, dry place for long-term stability .

Structural Analogs and Related Compounds

Several structural analogs of 5-(4-t-Butylphenyl)picolinic acid have been reported in the literature and are commercially available:

CompoundCAS NumberStructural Difference
5-(4-t-Butylphenyl)nicotinic acid893738-16-4Different position of nitrogen in pyridine ring
2-(4-t-butylphenyl)Isonicotinic acid1226273-21-7Different isomer
5-(4-butylphenyl)picolinic acid (qy17)Not specifiedLinear butyl group instead of tert-butyl
2-Hydroxy-5-(4-t-butylphenyl)nicotinic acid1261904-88-4Addition of hydroxy group
6-Amino-3-(4-t-butylphenyl)picolinic acid1261913-25-0Addition of amino group

These structural variations provide valuable insights into structure-activity relationships and may offer alternative candidates for specific applications .

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